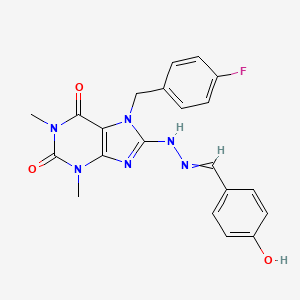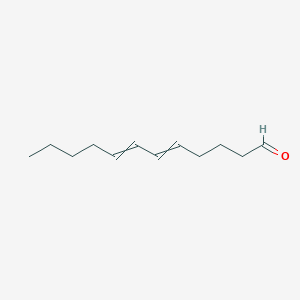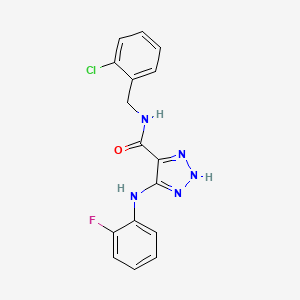![molecular formula C27H52N2O9Si B14110313 (4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{[3-(triethoxysilyl)propyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14110313.png)
(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{[3-(triethoxysilyl)propyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG3-triethoxysilane is a compound that combines a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) chain and a triethoxysilane moiety. This compound is primarily used in bio-conjugation and surface modification applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-triethoxysilane typically involves the conjugation of a TCO group to a PEG chain, followed by the attachment of a triethoxysilane moiety. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of TCO-PEG3-triethoxysilane involves large-scale synthesis using automated reactors. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG3-triethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilane moiety can hydrolyze in the presence of water to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Bioorthogonal Reactions: The TCO group can react with tetrazine-containing compounds via inverse-electron demand Diels-Alder cycloaddition.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Bioorthogonal Reactions: Tetrazine derivatives under mild conditions.
Major Products
Hydrolysis and Condensation: Siloxane networks.
Bioorthogonal Reactions: Stable covalent adducts with tetrazines.
Aplicaciones Científicas De Investigación
TCO-PEG3-triethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Employed in the modification of biomolecules for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in surface modification of materials to improve their properties such as adhesion, wettability, and biocompatibility
Mecanismo De Acción
The mechanism of action of TCO-PEG3-triethoxysilane involves its ability to form stable covalent bonds with other molecules. The TCO group reacts with tetrazine-containing compounds through a bioorthogonal reaction, forming a stable adduct. The triethoxysilane moiety can hydrolyze and condense to form siloxane bonds, which are crucial for surface modification applications .
Comparación Con Compuestos Similares
Similar Compounds
TCO-PEG3-amide-C3-triethoxysilane: Similar structure but with an amide linkage.
Silane PEG linkers: General class of compounds with PEG chains and silane groups.
Uniqueness
TCO-PEG3-triethoxysilane is unique due to its combination of a TCO group, PEG chain, and triethoxysilane moiety. This combination allows it to participate in bioorthogonal reactions and surface modifications, making it highly versatile for various applications .
Propiedades
Fórmula molecular |
C27H52N2O9Si |
|---|---|
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31) |
Clave InChI |
ZXQAFZQBZKLJGI-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 6-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B14110252.png)
![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-(4-fluorophenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110255.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14110272.png)
![(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
![(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B14110279.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14110280.png)
![[2-(Ethoxycarbonyl)-1-methyl-1H-imidazol-5-YL]boronic acid](/img/structure/B14110292.png)
![7-Chloro-1-(3-ethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110298.png)
